3-ethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzamide core linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the benzamide core. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-ETHOXY-N-(3-METHYLPHENYL)BENZAMIDE
- 1-[(4-ETHOXY-3-METHYLPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Uniqueness
3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with a pyrazole ring makes it particularly interesting for various applications .
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-ethoxy-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-25-18-6-4-5-17(13-18)20(24)22-19-11-12-21-23(19)14-16-9-7-15(2)8-10-16/h4-13H,3,14H2,1-2H3,(H,22,24) |
InChI Key |
XRVHCPAVKPQGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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